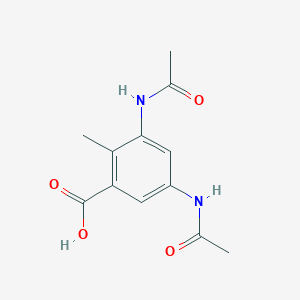

![molecular formula C18H13NO5 B5539883 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)

3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to the specified compound often involves Michael addition or Suzuki coupling reactions, as demonstrated in the creation of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. These methods allow for the introduction of various functional groups, enhancing the compound's biological activity and chemical diversity (Kumar et al., 2021). Another approach involves the condensation of naphthoquinone and aminobenzoic acid, showcasing the versatility in synthesizing these complex structures (Collins, Fallon, & Skene, 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, revealing significant deviations from planarity and the presence of intramolecular hydrogen bonds. These structural features are crucial for understanding the compound's reactivity and interactions (Asiri et al., 2011).

Chemical Reactions and Properties

Derivatives of the specified compound participate in a range of chemical reactions, including selective metalation, which is critical for further functionalization and synthesis of complex molecules (Sinha, Mandal, & Chandrasekaran, 2000). The reactivity towards nucleophilic and electrophilic agents, along with redox behavior, is significantly influenced by the compound's molecular structure.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular arrangement and substituent effects. Investigations into related compounds highlight the importance of molecular interactions in determining the material's phase behavior and stability (Budzisz et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, provide insight into the compound's utility in chemical synthesis and potential applications in material science. For instance, the modulation of dual fluorescence modes in derivatives showcases the potential for applications in sensing and molecular electronics (Singh & Baruah, 2017).

Wissenschaftliche Forschungsanwendungen

Dual Modes and Dual Emissions of an Amino-Naphthoquinone Derivative

The compound 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid shows multiple tunable fluorescence emissions depending on various conditions such as solvent, pH, and wavelength of excitation. This property is significant for applications in fluorescence-based technologies (Singh & Baruah, 2017).

Synthesis and Bioactivity Evaluation of Amino-Benzoic Acid Derivatives

A series of derivatives of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid have been synthesized, showing significant cytotoxicity against cancer cells and notable antioxidant activity. This indicates their potential use in pharmacological and therapeutic research (Kumar et al., 2021).

Biosynthesis of Natural Products Derived from Benzoic Acid

Research on 3-Amino-5-hydroxy benzoic acid, a precursor to various natural products, has revealed its importance in the biosynthesis of several compounds with significant biological properties. This includes the family of naphthalenic and benzenic ansamycins, mitomycins, and others (Kang, Shen, & Bai, 2012).

Selective Binding of Naphthoquinone Derivatives to Serum Albumin Proteins

Studies on naphthoquinone derivatives, including 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, have shown selective binding to serum albumin proteins. This research is crucial for understanding the interactions of these compounds in biological systems and their potential medicinal applications (Jali, Kuang, Neamati, & Baruah, 2014).

Wirkmechanismus

Zukünftige Richtungen

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The remarkable structural diversity of natural products offers a broad field to discover new compounds with important applications in chemistry, biology, and medicine .

Eigenschaften

IUPAC Name |

3-[(3-methoxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-24-17-14(19-11-6-4-5-10(9-11)18(22)23)15(20)12-7-2-3-8-13(12)16(17)21/h2-9,19H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZKEUNKOUYZLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

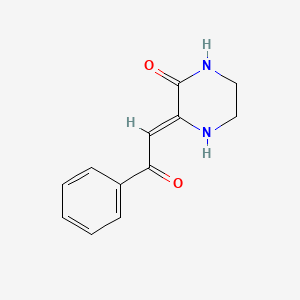

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)